4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one, commonly known as CPP-109, is a novel drug that has been developed for the treatment of addiction and other neurological disorders. CPP-109 is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Mechanism of Action
CPP-109 works by inhibiting the activity of 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one, which leads to an increase in the acetylation of histones. This results in changes in gene expression, which can have therapeutic effects. The inhibition of this compound has been shown to be effective in reducing drug-seeking behavior and promoting neuronal plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-109 are not fully understood. However, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression. This can have therapeutic effects in addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-109 is its specificity for 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one. This makes it a valuable tool for studying the role of this compound in gene expression and neuronal plasticity. However, one of the limitations of CPP-109 is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of CPP-109. One area of research is the development of more potent and selective 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one inhibitors. Another area of research is the investigation of the therapeutic potential of CPP-109 in other neurological disorders. Additionally, the use of CPP-109 in combination with other drugs may enhance its therapeutic effects.
Synthesis Methods
The synthesis of CPP-109 involves the reaction of 1-hydroxycyclohexylamine with propylpiperazine, followed by acetylation with acetic anhydride. The resulting compound is then treated with sodium hydroxide to form CPP-109. The synthesis of CPP-109 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in addiction and other neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction. CPP-109 has also been investigated for its potential to treat other disorders such as Huntington's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-6-12-14(19)16-9-10-17(12)13(18)11-15(20)7-4-3-5-8-15/h12,20H,2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQKVCHGDUQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)CC2(CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.